3-ホルミル-25-デスアセチルリファマイシン

概要

説明

3-Formyl-25-desacetyl Rifamycin is a derivative of rifamycin, a class of antibiotics known for their potent antibacterial properties. Rifamycins are ansa compounds, characterized by an aromatic moiety spanned by an aliphatic bridge.

科学的研究の応用

3-Formyl-25-desacetyl Rifamycin has a wide range of applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of other rifamycin derivatives.

Biology: Studied for its antibacterial properties and potential to combat resistant strains.

Medicine: Explored for its therapeutic potential in treating bacterial infections.

Industry: Utilized in the production of antibiotics and other pharmaceutical compounds

作用機序

Target of Action

3-Formyl-25-desacetylrifamycin, also known as Rifamycin, 25-O-deacetyl-3-formyl-, is a member of the rifamycin family . The primary target of this compound is the DNA-dependent RNA polymerase of prokaryotes . This enzyme plays a crucial role in the transcription process, where it catalyzes the synthesis of RNA from DNA.

Mode of Action

The mode of action of 3-Formyl-25-desacetylrifamycin involves the inhibition of RNA synthesis . It achieves this by strongly binding to the DNA-dependent RNA polymerase, thereby preventing the enzyme from carrying out its function . This interaction disrupts the transcription process, leading to a halt in protein synthesis and ultimately inhibiting the growth and multiplication of bacteria.

Biochemical Pathways

The biochemical pathways affected by 3-Formyl-25-desacetylrifamycin are primarily those involving RNA synthesis. By inhibiting the DNA-dependent RNA polymerase, the compound disrupts the transcription process, which is a critical step in gene expression . This disruption affects downstream processes, including protein synthesis, which is essential for bacterial growth and survival.

Result of Action

The result of the action of 3-Formyl-25-desacetylrifamycin is the inhibition of bacterial growth and multiplication. By disrupting RNA synthesis, the compound prevents the production of essential proteins, thereby inhibiting the growth and survival of bacteria . This makes it an effective antibacterial agent.

Action Environment

The action of 3-Formyl-25-desacetylrifamycin can be influenced by various environmental factors. For instance, the absorption of rifamycins can be affected by the presence of food . Additionally, the induction of hepatic and intestinal metabolic enzymes by rifamycin antibacterials can complicate the metabolism of the rifamycins themselves and lead to many clinically relevant drug-drug interactions .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 3-Formyl-25-desacetyl Rifamycin typically involves the modification of rifamycin B. One common method includes the oxidation of rifamycin B to form 3-formyl rifamycin SV, followed by the removal of the acetyl group to yield 3-Formyl-25-desacetyl Rifamycin . The reaction conditions often involve the use of oxidizing agents and specific solvents to facilitate the transformation.

Industrial Production Methods: Industrial production of 3-Formyl-25-desacetyl Rifamycin follows similar synthetic routes but on a larger scale. Continuous flow synthesis has been explored to improve efficiency and reduce costs. This method involves the use of microreactors to couple reaction steps and purification processes, achieving higher yields and better control over reaction conditions .

化学反応の分析

Types of Reactions: 3-Formyl-25-desacetyl Rifamycin undergoes various chemical reactions, including:

Oxidation: Conversion to other rifamycin derivatives.

Reduction: Formation of reduced forms with different biological activities.

Substitution: Introduction of different functional groups to modify its properties.

Common Reagents and Conditions:

Oxidizing Agents: Used in the initial oxidation step.

Reducing Agents: Employed in reduction reactions.

Solvents: Tetrahydrofuran and other organic solvents are commonly used.

Major Products:

Oximes and Hydrazones: Formed from reactions with oximes and hydrazones, showing activity against resistant bacteria.

類似化合物との比較

- Rifampicin

- Rifabutin

- Rifapentine

- Rifaximin

Comparison: 3-Formyl-25-desacetyl Rifamycin is unique due to its specific structural modifications, which confer distinct biological activities. Compared to other rifamycins, it has shown potential in overcoming resistance in certain bacterial strains .

生物活性

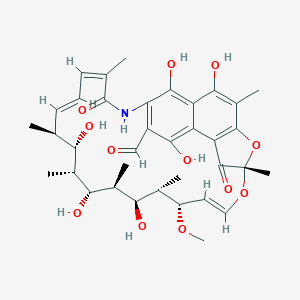

3-Formyl-25-desacetyl Rifamycin is a derivative of rifamycin, a class of antibiotics renowned for their potent antibacterial properties. This compound, with the CAS number 16783-97-4, exhibits biological activities that are critical in the context of infectious diseases and potential therapeutic applications. Its structure is characterized by a complex arrangement that contributes to its biological functions.

Chemical Structure and Properties

- Molecular Formula : C36H45NO12

- Molecular Weight : 683.74 g/mol

- CAS Number : 16783-97-4

The structural composition of 3-Formyl-25-desacetyl Rifamycin influences its solubility, stability, and interaction with biological targets. The compound retains the core features of rifamycins, which include a naphthalene ring system linked to an aliphatic chain, contributing to its pharmacological properties.

Antimicrobial Properties

3-Formyl-25-desacetyl Rifamycin exhibits significant antimicrobial activity against various bacterial strains. It is particularly effective against:

- Mycobacterium tuberculosis : The primary pathogen responsible for tuberculosis.

- Staphylococcus aureus : Notably methicillin-resistant strains (MRSA).

The mechanism of action involves inhibiting bacterial RNA synthesis by binding to the DNA-dependent RNA polymerase, similar to other rifamycins . This action disrupts essential bacterial processes, leading to cell death.

Cytotoxicity and Cancer Research

Recent studies have explored the cytotoxic effects of 3-Formyl-25-desacetyl Rifamycin on various cancer cell lines. The compound has shown selective cytotoxicity, indicating potential as an anti-cancer agent. For instance:

- Case Study : In vitro assays demonstrated that the compound inhibited the proliferation of human tumor cell lines while sparing normal cells, suggesting a therapeutic window for cancer treatment .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of 3-Formyl-25-desacetyl Rifamycin is crucial for optimizing its therapeutic use. The compound is metabolized in the liver, primarily through deacetylation, which affects its bioavailability and efficacy .

| Parameter | Value |

|---|---|

| Half-life | 2–3 hours |

| Elimination | Urine (30%), Feces (60–65%) |

| Bioavailability | Low |

The low solubility in water poses challenges for achieving optimal therapeutic concentrations, necessitating higher dosages or novel formulations to enhance bioavailability .

Comparative Studies

Comparative studies have evaluated the efficacy of 3-Formyl-25-desacetyl Rifamycin against other antibiotics. For example:

- Combination Therapy : When used in combination with other antibiotics like isoniazid and ethambutol, it enhances therapeutic outcomes in treating tuberculosis by preventing bacterial resistance.

- Resistance Mechanisms : Investigations into resistance mechanisms have shown that this compound can prevent the development of resistance in Staphylococcus aureus when used alongside vancomycin .

Future Directions

Ongoing research aims to elucidate further the molecular mechanisms underlying the biological activities of 3-Formyl-25-desacetyl Rifamycin. Potential areas of exploration include:

特性

IUPAC Name |

(7S,9E,11S,12S,13S,14R,15R,16R,17S,18S,19E,21Z)-2,13,15,17,27,29-hexahydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-6,23-dioxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(29),2,4,9,19,21,25,27-octaene-26-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H45NO12/c1-15-10-9-11-16(2)35(46)37-26-21(14-38)31(43)23-24(32(26)44)30(42)20(6)33-25(23)34(45)36(7,49-33)48-13-12-22(47-8)17(3)28(40)19(5)29(41)18(4)27(15)39/h9-15,17-19,22,27-29,39-44H,1-8H3,(H,37,46)/b10-9+,13-12+,16-11-/t15-,17+,18+,19-,22-,27-,28+,29+,36-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGZYOFVKHSKDIP-WSMWQBPRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C=CC=C(C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)C(O4)(OC=CC(C(C(C(C(C(C1O)C)O)C)O)C)OC)C)C)O)O)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1/C=C/C=C(\C(=O)NC2=C(C(=C3C(=C2O)C(=C(C4=C3C(=O)[C@](O4)(O/C=C/[C@@H]([C@H]([C@H]([C@@H]([C@@H]([C@@H]([C@H]1O)C)O)C)O)C)OC)C)C)O)O)C=O)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H45NO12 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

683.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16783-97-4 | |

| Record name | 3-Formyl-25-desacetylrifamycin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016783974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-FORMYL-25-DESACETYLRIFAMYCIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W23H162QVC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。